molecular formula C18H18N2OS B11362659 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B11362659
M. Wt: 310.4 g/mol
InChI Key: WOYVWATXAFJELO-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound features a thiazole ring (with a methyl substituent at position 2), a naphthalen-1-yl group, and an acetamide linker connecting the thiazole to the naphthalene via an ethyl chain. Its molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of 310.4 g/mol .

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H18N2OS/c1-13-20-16(12-22-13)9-10-19-18(21)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-8,12H,9-11H2,1H3,(H,19,21)

InChI Key

WOYVWATXAFJELO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide typically involves the formation of the thiazole ring followed by its attachment to the naphthalene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. This is followed by a coupling reaction with a naphthalene derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide and its derivatives have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study highlighted the synthesis of thiazole derivatives which demonstrated promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be comparable to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Activity

The anticancer properties of this compound have also been a focal point of research. Various studies have investigated its effects on cancer cell lines.

  • Case Study : In vitro studies revealed that the compound exhibited cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent . Molecular docking studies further supported these findings by demonstrating strong binding affinities to specific cancer-related targets .

Enzyme Inhibition

The compound has been shown to inhibit enzymes that are critical in various metabolic pathways associated with disease progression. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Modifications to the thiazole or naphthalene moieties can enhance or reduce activity against specific targets. For example, substituting different functional groups on the naphthalene ring has been linked to varying degrees of antimicrobial and anticancer efficacy .

Data Tables

Application Target Activity Reference
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AntimicrobialEscherichia coliMIC comparable to antibiotics
AnticancerMCF7 (breast cancer cells)Dose-dependent cytotoxicity
Enzyme InhibitionAcetylcholinesterasePotential neuroprotective effects

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Comparative Data

Property Target Compound Compound A Compound B Compound C
Molecular Weight 310.4 g/mol 408.5 g/mol 436.5 g/mol 343.4 g/mol
Thiazole Substituent 2-Methyl 2,4-Dimethoxyphenyl 4-Ethylsulfonylphenyl 4-Isopropylphenoxy
Aromatic Group Naphthalen-1-yl Naphthalen-1-yl Naphthalen-1-yl Phenoxy
Reported Activity N/A Anticancer Anti-inflammatory Antimicrobial

Unique Features of the Target Compound

Balanced Lipophilicity : The naphthalene-thiazole combination provides optimal lipophilicity for membrane penetration without excessive hydrophobicity .

Synergistic Functional Groups : The methyl group on the thiazole may reduce metabolic degradation compared to bulkier substituents in analogues like Compound A .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a thiazole derivative with potential biological activity. The thiazole moiety is known for its diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article will explore the biological activities associated with this compound, supported by case studies, research findings, and data tables.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings often exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiazole-based compounds showed IC50 values in the low micromolar range against A-431 and Jurkat cell lines, indicating strong antitumor activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22
This compoundTBDTBDTBD

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring and specific substitutions on the thiazole ring enhance cytotoxic activity .

Antibacterial Activity

The compound's thiazole structure also contributes to its antibacterial properties. Thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain thiazole compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin .

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundBacteria TestedMIC (µg/mL)Reference
Compound AMicrococcus luteus1.95–3.91
Compound BBacillus spp.3.91–15.62
This compoundTBDTBDTBD

The presence of hydrophobic moieties in these compounds has been correlated with enhanced antibacterial activity .

The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with cellular targets that lead to apoptosis in cancer cells or disruption of bacterial cell walls. Molecular dynamics simulations have shown that certain thiazole compounds interact with proteins primarily through hydrophobic contacts, which may contribute to their effectiveness as anticancer agents .

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

  • Antitumor Study : A study evaluated a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the thiazole ring significantly impacted activity levels, with some compounds outperforming standard chemotherapeutics like doxorubicin .
  • Antibacterial Evaluation : A comprehensive evaluation of thiazole derivatives against a panel of bacterial strains revealed that specific structural features were crucial for enhancing antimicrobial potency, particularly against resistant strains .

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